Differential Binding Mode: Galectin-4 N-Terminal vs C-Terminal Domain Recognition of Lactose-3'-sulfate
Lactose-3'-sulfate exhibits distinct binding modes to the two carbohydrate recognition domains (CRDs) of human galectin-4. At galectin-4N, the sulfate group is recognized via Arg45 and two water-mediated hydrogen bonds through Trp84 and Asn49 [1]. In contrast, at galectin-4C, analysis of the complex structure shows that galectin-4C does not recognize the sulfate group using any specific amino acid but binds the ligand nonetheless [2]. This differential recognition is not observed with non-sulfated lactose, which lacks the sulfate cap required for galectin-4N interaction.
| Evidence Dimension | Sulfate group recognition mechanism |
|---|---|
| Target Compound Data | Galectin-4N: specific interaction with Arg45 and water-mediated H-bonds via Trp84/Asn49; Galectin-4C: no specific amino acid recognition of sulfate |
| Comparator Or Baseline | Non-sulfated lactose: lacks sulfate group, no comparable interaction with galectin-4N |
| Quantified Difference | Qualitative structural difference: presence vs absence of sulfate-specific contacts |
| Conditions | X-ray crystallography; galectin-4N at 1.70 Å resolution (PDB 5DUW); galectin-4C at 2.10 Å resolution (PDB 4YM2) |
Why This Matters
This differential binding mode enables researchers to probe domain-specific functions of tandem-repeat galectins and validates that sulfation status—not merely carbohydrate backbone—determines binding specificity in experimental systems.
- [1] Bum-Erdene K, et al. Structural characterisation of human galectin-4 N-terminal carbohydrate recognition domain in complex with glycerol, lactose, 3'-sulfo-lactose, and 2'-fucosyllactose. Sci Rep. 2016;6:20289. PMID: 26828567. View Source
- [2] Bum-Erdene K, et al. Structural characterization of human galectin-4 C-terminal domain. FEBS J. 2015;282(17):3348-67. PMID: 26077389. View Source
